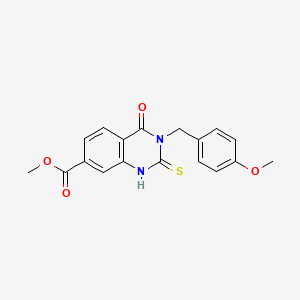

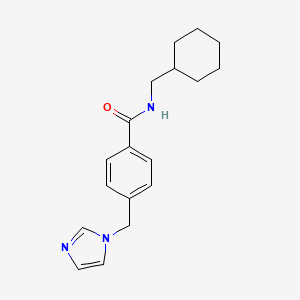

Methyl 3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to be a derivative of quinazoline, a class of organic compounds with a wide range of biological activities. The presence of the methoxybenzyl group and the carboxylate ester could potentially influence its physical properties and biological activity.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinazoline core, followed by the introduction of the methoxybenzyl and carboxylate groups. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a quinazoline core, which is a bicyclic system containing two nitrogen atoms. It also has a methoxybenzyl group and a carboxylate ester attached to it. These functional groups could potentially influence its reactivity and interactions with other molecules.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the ester could allow for reactions such as hydrolysis or transesterification. The aromatic ring could potentially undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity.科学的研究の応用

Organic Synthesis

4-Methoxybenzyl esters are used in organic synthesis . They are known as “workhorse” protecting groups for the carboxylate group . They can be introduced under a variety of mild reaction conditions . For example, employing 5,5’-dimethyl-3,3’-azoisoxazole and triphenylphosphine with a variety of carboxylic acids and benzyl alcohols (including 4-methoxybenzyl alcohol) led to the formation of the corresponding esters .

Anticancer Research

A hybrid compound of chalcone-salicylate, which has a similar structure to the compound you mentioned, has been synthesized . This compound was studied for its potential against breast cancer . The compound exhibited a more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol), a commonly used drug for breast cancer . This suggests that the compound could potentially be developed as an anticancer agent .

Safety And Hazards

Without specific data, it’s hard to provide detailed safety and hazard information. However, as with all chemicals, it should be handled with appropriate safety precautions to avoid ingestion, inhalation, or contact with skin or eyes.

将来の方向性

The study of quinazoline derivatives is a vibrant field due to their wide range of biological activities. This specific compound could potentially be studied for its biological activity, and modifications could be made to its structure to enhance its properties or activity.

Please note that these are general insights and may not apply directly to the specific compound you mentioned. For detailed and accurate information, experimental data and studies are needed. If you have access to a research database, you might be able to find more specific information there. If you’re planning to work with this compound in a lab setting, please consult with a knowledgeable chemist or the appropriate safety data sheets.

特性

IUPAC Name |

methyl 3-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c1-23-13-6-3-11(4-7-13)10-20-16(21)14-8-5-12(17(22)24-2)9-15(14)19-18(20)25/h3-9H,10H2,1-2H3,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLOTPJIUGLJFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 2-(2-((4-(N,N-dibutylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2686393.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2686398.png)

![2-(3-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2686402.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2686405.png)

![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2686407.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2686409.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-thiophen-3-ylbenzamide](/img/structure/B2686413.png)

![2,2-diphenyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2686414.png)

![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2686416.png)